2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17820857
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |
| Standard InChI | InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3 |
| Standard InChI Key | LZCICZYRMCUKON-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C(=N1)C)C(CN)O)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The core structure of 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol consists of a pyrazole ring substituted at the 1-position with an ethyl group and at the 3- and 5-positions with methyl groups. The 4-position of the pyrazole is bonded to an ethanolamine side chain, which includes a primary amine and a hydroxyl group. This arrangement confers both hydrophilic and hydrophobic properties, enabling interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |
| Enantiomers | (1S)- and (1R)- configurations |
Stereochemical Significance
The presence of chiral centers at the ethanolamine carbon (C1) results in two enantiomers. The (1S)-enantiomer, for instance, is specifically marketed for research purposes, highlighting the importance of stereochemistry in biological interactions . Computational models predict distinct collision cross-sections for protonated and deprotonated forms, which influence pharmacokinetic behavior .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole with an amino alcohol precursor under controlled conditions. Ethanol or methanol serves as the solvent, with catalysts such as acidic or basic resins optimizing yield. A representative reaction is:
Purification via column chromatography or recrystallization ensures >95% purity, critical for pharmaceutical applications .
Industrial-Scale Considerations
Large-scale production requires meticulous control over temperature and pH to minimize side reactions. The use of green solvents and catalytic systems aligns with sustainable chemistry principles, though specific industrial protocols remain proprietary.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The amino and hydroxyl groups undergo characteristic reactions:
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Acylation: Reacting with acetyl chloride forms amide derivatives.
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Alkylation: Quaternary ammonium salts can be synthesized using alkyl halides.
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Oxidation: The hydroxyl group may be oxidized to a ketone, though this requires protective group strategies .
Pyrazole Ring Modifications
Applications in Research and Industry
Medicinal Chemistry
The compound’s structural similarity to bioactive pyrazole derivatives suggests potential as:
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Antimicrobial Agents: Analogues exhibit DNA photocleavage activity, disrupting bacterial replication .
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Anticancer Candidates: Pyrazole-containing compounds demonstrate cytotoxicity against cancer cell lines by inhibiting topoisomerases .
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Neurological Probes: The aminoethanol moiety may interact with neurotransmitter receptors, though in vivo studies are pending.
Material Science
Incorporation into polymers enhances thermal stability due to the aromatic pyrazole ring. Hybrid materials show promise in catalytic applications, particularly in asymmetric synthesis leveraging chiral centers.
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wash with soap and water; use nitrile gloves. |
| Eye Exposure | Rinse with water for 15 minutes; seek medical attention if irritation persists. |
| Inhalation | Use in fume hoods; employ respiratory protection if ventilation is inadequate. |
Comparative Analysis with Related Compounds
2-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-yl)Azepane
This analog replaces the ethanolamine group with an azepane ring, increasing molecular weight to 221.34 g/mol. The azepane’s conformational flexibility enhances binding to G-protein-coupled receptors but reduces aqueous solubility .
2-Amino-1-(1,3-Dimethyl-1H-Pyrazol-4-yl)Ethan-1-One
Lacking the ethyl group and hydroxyl substitution, this ketone derivative () exhibits stronger electrophilic character, facilitating nucleophilic additions at the carbonyl group .
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